tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
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Overview
Description
Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a triazole ring, which is further substituted with a 2-fluorophenylmethyl group
Mechanism of Action
Target of Action
It is known that similar compounds play a significant role in the treatment of depression . They interact with various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It is likely that it interacts with its targets in a way that modulates the release or reuptake of certain neurotransmitters . This can result in changes in neuronal activity and ultimately influence mood and behavior .
Biochemical Pathways
The compound may affect several biochemical pathways related to neurotransmitter synthesis, release, and reuptake . The downstream effects of these changes can include alterations in neuronal signaling and communication, which can have profound effects on mood and behavior .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are likely to include changes in neurotransmitter levels and neuronal activity . These changes can result in alterations in mood and behavior, potentially providing therapeutic benefits in the treatment of conditions like depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, individual factors such as age, sex, genetic factors, and overall health status can influence how an individual responds to the compound .
Preparation Methods
The synthesis of tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the 2-fluorophenylmethyl group: This step involves the alkylation of the triazole ring with a 2-fluorobenzyl halide.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the biological activity of triazole-containing molecules, including their interactions with enzymes and receptors.
Comparison with Similar Compounds
Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
Tert-butyl N-({1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate:
Tert-butyl N-({1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate: The methyl group can influence the compound’s steric and electronic properties, impacting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2/c1-15(2,3)22-14(21)17-8-12-10-20(19-18-12)9-11-6-4-5-7-13(11)16/h4-7,10H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWNRHNKRMLOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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